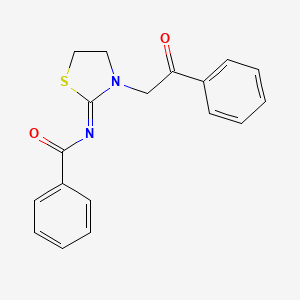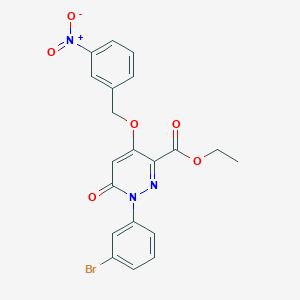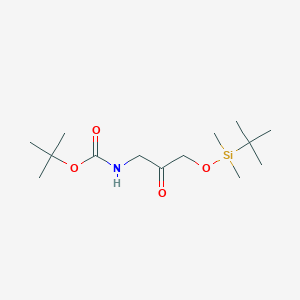
tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate
Übersicht
Beschreibung
tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate is a compound that features a tert-butyl carbamate group and a tert-butyldimethylsilyl-protected hydroxy group. This compound is often used in organic synthesis, particularly in the protection of functional groups during multi-step synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butyldimethylsilyl chloride with a hydroxy compound in the presence of a base such as imidazole, followed by the reaction with tert-butyl chloroformate to introduce the carbamate group .
Industrial Production Methods
In industrial settings, the production of tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate may involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is often used to remove the tert-butyldimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate is used in various scientific research applications, including:
Chemistry: As a protecting group in organic synthesis to prevent unwanted reactions at specific functional groups.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: In the development of pharmaceuticals where the protection of functional groups is crucial during multi-step synthesis.
Industry: In the production of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate involves the protection of hydroxy groups through the formation of a stable silyl ether. This protection prevents the hydroxy group from participating in unwanted reactions during synthetic processes. The tert-butyl carbamate group provides additional stability and can be removed under specific conditions to reveal the free amine group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxy groups.
tert-Butyl carbamate: Used for the protection of amine groups.
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxy groups.
Uniqueness
tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate is unique in that it combines both a silyl-protected hydroxy group and a carbamate-protected amine group in a single molecule. This dual protection allows for greater versatility in multi-step synthetic processes, making it a valuable tool in organic synthesis .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-2-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO4Si/c1-13(2,3)19-12(17)15-9-11(16)10-18-20(7,8)14(4,5)6/h9-10H2,1-8H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCWVDDNSMMEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,6-dichloro-N-(4-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2669319.png)

![6-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2669322.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2669328.png)
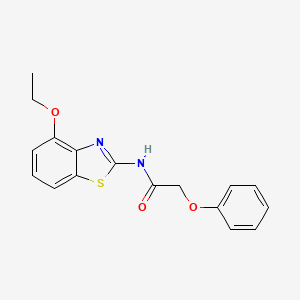
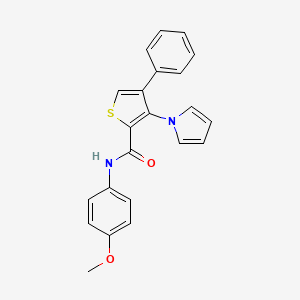
![7-(1H-benzo[d]imidazol-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2669331.png)
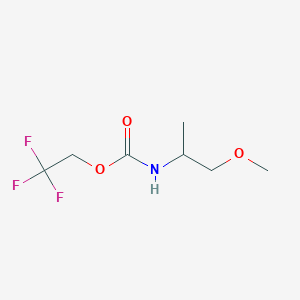
![3-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2669334.png)

![2,3-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2669336.png)
